2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712377
InChI: InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19+,20+/m1/s1
SMILES: C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile

CAS No.:

Cat. No.: VC13712377

Molecular Formula: C22H17N3O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile -

Specification

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
IUPAC Name 2,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile
Standard InChI InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2/t17-,18-,19+,20+/m1/s1
Standard InChI Key PLCQFKBSQBOOOY-ZRNYENFQSA-N
Isomeric SMILES C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(C#N)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
SMILES C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56
Canonical SMILES C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a C2C_2-symmetric structure with two (3aS,8aR)-configured indeno[1,2-d]oxazoline rings connected to a central acetonitrile bridge. The indeno-oxazoline units consist of fused bicyclic systems: a benzene ring fused to an oxazoline heterocycle containing nitrogen and oxygen atoms. The stereochemistry at the 3a and 8a positions ensures a rigid, chiral environment critical for asymmetric induction .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1, oxazol-2-yl]acetonitrile
CAS Number1442644-14-5
Molecular FormulaC22H17N3O2\text{C}_{22}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight355.4 g/mol
InChIInChI=1S/C22H17N3O2/c23-11-16...
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56

Synthesis and Reaction Pathways

Knoevenagel Condensation

The compound is synthesized via a one-step Knoevenagel condensation between aldehydes and a preformed indane-derived bisoxazoline. This method leverages the acidity of hydrogens adjacent to the bridging carbon, enabling efficient C–C bond formation. The reaction proceeds under mild conditions (room temperature, catalytic base) with yields exceeding 70% .

Stereochemical Control

The (3aS,8aR) configuration is achieved through chiral auxiliaries or resolution techniques. X-ray crystallography confirms the bisoxazoline rings adopt a planar geometry, facilitating π-π interactions with substrates in catalytic applications .

Physicochemical Properties

Thermal Stability

While melting point data remain unreported, thermogravimetric analysis (TGA) suggests decomposition above 250°C. The solid-state structure exhibits high thermal resilience, making it suitable for high-temperature reactions .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and dimethylformamide. The nitrile group undergoes nucleophilic additions, while the oxazoline rings participate in Lewis acid-mediated coordination .

Applications in Asymmetric Catalysis

Enantioselective Transformations

As a chiral bisoxazoline ligand, the compound coordinates to metals like copper(II) and palladium(0), enabling enantioselective cyclopropanations and allylic alkylations. For example, in Mukaiyama aldol reactions, it achieves enantiomeric excesses (ee) >90% .

Mechanistic Insights

Density functional theory (DFT) studies reveal that the indeno-oxazoline framework stabilizes transition states through steric shielding and electronic effects. The nitrile group enhances ligand solubility without perturbing metal coordination .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP305+P351+P338: Rinse eyes thoroughly if exposed
H315: Skin irritationP280: Wear protective gloves and clothing
H319: Serious eye irritationP337+P313: If eye irritation persists, seek medical advice

Future Research Directions

Expanding Catalytic Scope

Investigations into photocatalytic applications and cross-coupling reactions could unlock new synthetic pathways. Modifying the nitrile group to amides or esters may enhance ligand versatility .

Toxicological Profiling

Comprehensive in vivo studies are needed to assess chronic exposure risks and establish occupational exposure limits (OELs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator